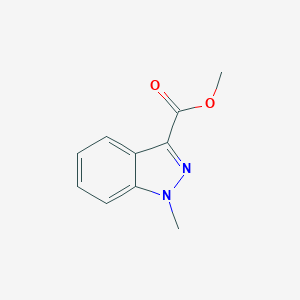

Methyl 1-methyl-1H-indazole-3-carboxylate

概览

描述

Synthesis Analysis

The synthesis of Methyl 1-methyl-1H-indazole-3-carboxylate involves several steps, including nucleophilic substitution reactions and cyclization processes. One method described involves the synthesis of a related compound, Methyl 1H-1,2,4-triazole-3-carboxylate, starting from 1H-1,2,4-triazole, indicating the versatility of synthesis methods for related structures (Xue Feng, 2005).

Molecular Structure Analysis

The molecular structure of Methyl 1-methyl-1H-indazole-3-carboxylate has been studied through various spectroscopic and crystallographic techniques. The compound crystallizes in a specific form, and its crystal structure can be determined through X-ray diffraction, providing insights into its molecular conformation and interactions within the crystal lattice (Takahiro Doi & Takayuki Sakai, 2023).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including nucleophilic substitution. The reactivity of indazoles, including Methyl 1-methyl-1H-indazole-3-carboxylate, towards N-methylation has been studied, providing insights into its chemical behavior and the influence of substitution on its reactivity (M. Palmer et al., 1975).

科研应用

Catalytic Efficiency : A study by Hu et al. (2019) describes the use of a methyl triazole-4-carboxylate gold(I) complex, which shows excellent catalytic efficiency in allene synthesis and alkyne hydration with low catalyst loadings (Hu et al., 2019).

Pharmaceutical Intermediates : Feng (2005) discusses the synthesis of Methyl 1H-1,2,4-Triazole-3-carboxylate with high yield and purity, making it a promising intermediate for pharmaceuticals and biotechnology applications (Feng, 2005).

Crystal Structure Analysis : The work by Glaser et al. (1993) notes the formation of the methyl ester of 1H-indazole-3-carboxylic acid in specific chemical reactions, with its crystal structure suggesting potential viability for further applications (Glaser et al., 1993).

Synthesis of Oxazole Derivatives : Reddy et al. (2013) describe a method for preparing novel 2-(substituted)-5-(1-methyl-1H-indazol-3-yl)-oxazoles from 1-methyl-1H-Indazole 3-carboxylic acid, providing a simple method for preparing complex derivatives (Reddy et al., 2013).

Anti-Inflammatory and Analgesic Activity : A study by Reddy et al. (2015) indicates that new series of 1H-pyridin-4-yl-indazole-3-carboxylic acid derivatives show promising anti-inflammatory and analgesic activities (Reddy et al., 2015).

Kinase Inhibitors Synthesis : Chevalier et al. (2018) present a general method for nitrosation of indoles, enabling the conversion into 1H-indazole-3-carboxaldehydes, which are potential kinase inhibitors (Chevalier et al., 2018).

Inhibition of Enzymes : A study by Nawaz et al. (2021) highlights that indazole derivatives exhibit good inhibitory potential against -amylase and -glucosidase enzymes (Nawaz et al., 2021).

Potential Anti-Arthritic Effects : Research by Bistocchi et al. (1981) shows that new indazole derivatives have potential antiarthritic effects at lower doses than toxic ones (Bistocchi et al., 1981).

Intermediate N-Heterocyclic Carbenes : Schmidt et al. (2006) demonstrate that 1.2-Dimethylindazolium-3-carboxylates can be converted into amidates, serving as intermediates for further synthesis (Schmidt et al., 2006).

N-Methylation Reactivity : Palmer et al. (1975) discuss the reactivity of indazoles towards N-methylation, with 1-methyl isomers being predominant, and the use of 1H n.m.r. spectra for methylation position analysis (Palmer et al., 1975).

Safety And Hazards

- Safety Precautions : Handle with care, following standard laboratory safety protocols.

- Hazards : No specific hazards are associated with this compound, but general precautions should be taken during handling.

未来方向

Research on Methyl 1-methyl-1H-indazole-3-carboxylate could explore its potential as a drug candidate, investigate its biological targets, and assess its pharmacological properties. Further studies may elucidate its therapeutic applications or identify related derivatives.

Please note that this analysis is based on available information, and further research may provide additional insights. For more detailed references, consider exploring scientific literature related to this compound12.

性质

IUPAC Name |

methyl 1-methylindazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12-8-6-4-3-5-7(8)9(11-12)10(13)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCWFNXKOCOIJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552092 | |

| Record name | Methyl 1-methyl-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-methyl-1H-indazole-3-carboxylate | |

CAS RN |

109216-60-6 | |

| Record name | Methyl 1-methyl-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

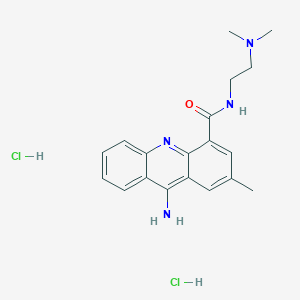

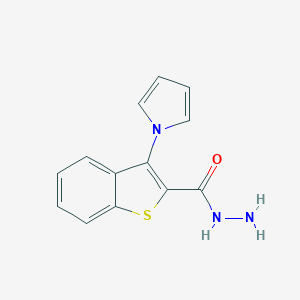

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Ethyl benzo[d]thiazole-5-carboxylate](/img/structure/B10830.png)

![(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene](/img/structure/B10850.png)